![molecular formula C11H18O4 B3245283 tert-Butyl 3,5-dioxoheptanoate CAS No. 167391-46-0](/img/structure/B3245283.png)
tert-Butyl 3,5-dioxoheptanoate
Overview
Description
“tert-Butyl 3,5-dioxoheptanoate” is a chemical compound . It is related to other compounds such as “3,5-Di-tert-butylcatechol” which is a polymerization inhibitor used in the production of monomers like styrene and butadiene .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,5-dioxoheptanoate” is represented by the molecular formula C11H18O4 . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
Biosynthesis in Organic Solvents :tert-Butyl 3,5-dioxoheptanoate is a key intermediate in the synthesis of atorvastatin and rosuvastatin. A study by Liu et al. (2018) demonstrated the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, using carbonyl reductase from Rhodosporidium toruloides in organic solvents. They found that adding Tween-80 as a co-solvent greatly enhanced the biotransformation process, yielding high effectiveness in terms of yield and enantiomeric excess (Liu et al., 2018).
Directed Evolution for Stereoselective Synthesis :In another research, Liu et al. (2017) focused on the directed evolution of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. They enhanced the activity of the enzyme through mutagenesis, leading to improved synthesis efficiency for the intermediate. This work represents significant progress in the biotechnological production of pharmaceutical intermediates (Liu et al., 2017).
Redox Shuttle Stability in Batteries :Zhang et al. (2010) explored the synthesis of 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound structurally similar to tert-butyl 3,5-dioxoheptanoate, as a redox shuttle additive for lithium-ion batteries. Their study provided insights into the electrochemical stability of such compounds, which is crucial for developing safe and durable lithium-ion batteries (Zhang et al., 2010).
Molecular and Vibrational Analysis :Mathammal et al. (2016) conducted a study on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a derivative of tert-butyl 3,5-dioxoheptanoate. They used quantum chemical calculations and spectroscopy to understand its molecular properties, which has implications in material science and drug design (Mathammal et al., 2016).
Sustainable Synthesis in Microreactors :Degennaro et al. (2016) reported a method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This method offers a more efficient and sustainable approach for synthesizing tertiary butyl esters, which are widely used in organic chemistry (Degennaro et al., 2016).
Chemoselective Oxidation Catalysis :Barbaro et al. (1992) explored the catalysis of chemoselective oxidation of 3,5-Di-tert-butylcatechol, a related compound, by molecular oxygen using an iridium(III) catecholate complex. This research is important for understanding the mechanisms of oxidation reactions in organic chemistry (Barbaro et al., 1992).
Investigation of Anti-Inflammatory Potential :Almeida et al. (2020) synthesized a novel compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and evaluated its anti-nociceptive and anti-inflammatory activities. This study contributes to the development of potential anti-inflammatory drugs (Almeida et al., 2020).
Future Directions
The future directions for the study of “tert-Butyl 3,5-dioxoheptanoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, a study on “tert-Butyloxycarbonyl-protected amino acid ionic liquids” suggests potential for the development of new synthesis methods .
properties
IUPAC Name |
tert-butyl 3,5-dioxoheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8(12)6-9(13)7-10(14)15-11(2,3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVTYDBFUDWAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,5-dioxoheptanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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